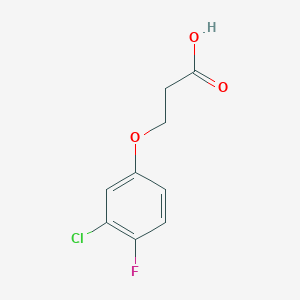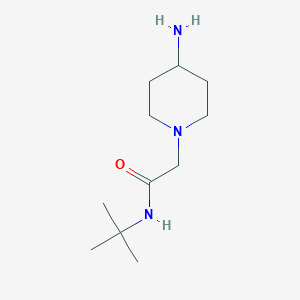
3-(3-Chloro-4-fluorophenoxy)propanoic acid
Descripción general
Descripción
“3-(3-Chloro-4-fluorophenoxy)propanoic acid” is a chemical compound with the molecular formula C9H8ClFO3 and a molecular weight of 218.61 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “3-(3-Chloro-4-fluorophenoxy)propanoic acid” consists of a propanoic acid group attached to a phenyl ring, which is further substituted with chlorine and fluorine atoms .Physical And Chemical Properties Analysis
“3-(3-Chloro-4-fluorophenoxy)propanoic acid” is a solid substance that should be stored at room temperature .Aplicaciones Científicas De Investigación
Photodynamic Therapy (PDT) and Sono-Photodynamic Therapy (SPDT)
The compound has been used in the synthesis of new zinc (II) phthalocyanine bearing 3-chloro-4-fluorophenoxy . This new material has shown potential as a photosensitizer in photodynamic therapy (PDT) and sono-photodynamic therapy (SPDT). In these application areas, graphene oxide can serve as a photosensitizer carrier, while the zinc phthalocyanine can act as a PDT/SPDT agent .
Sono-Photochemical Studies
The compound has been used in sono-photochemical studies. Both the zinc phthalocyanine and its composites gave very higher ΦΔ values than the photochemical study (PDT). The sono-photochemical values were found to be 0.976 for 0 wt% GO, 0.961 for 0.25 wt% GO, 0.917 for 0.50 wt% GO, 0.910 for 1 wt% GO, 0.901 for 3 wt% GO, 0.890 for 5 wt% GO and 0.942 for 10 wt% GO, respectively .
Synthesis of Graphene Oxide Composites
The compound has been used in the synthesis of graphene oxide composites. These composites have been prepared by noncovalently coating the zinc phthalocyanine on the graphene oxide surface .
Proteomics Research
The compound is available for purchase as a product for proteomics research . It has a molecular formula of C9H8ClFO3 and a molecular weight of 218.61 .
Synthesis of Zinc Phthalocyanine Derivative
The compound has been used in the synthesis of a zinc phthalocyanine derivative . This derivative was synthesized in the presence of anhydrous ZnCl2 with stirring in the solvent of dry N,N-dimethylaminoethanol (DMAE) containing a catalytic amount of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) .
Generation of Singlet Oxygen
The compound has been used in the generation of singlet oxygen. Both the zinc phthalocyanine and its composites could promise as good photosensitizers for both PDT and SPDT due to their very high singlet oxygen generation in both the photochemical study (PDT) and the sono-photochemical study (SPDT) .
Safety and Hazards
Propiedades
IUPAC Name |
3-(3-chloro-4-fluorophenoxy)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO3/c10-7-5-6(1-2-8(7)11)14-4-3-9(12)13/h1-2,5H,3-4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTNYDNNJNYXMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCC(=O)O)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201267960 | |
| Record name | 3-(3-Chloro-4-fluorophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201267960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-4-fluorophenoxy)propanoic acid | |
CAS RN |
926224-45-5 | |
| Record name | 3-(3-Chloro-4-fluorophenoxy)propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=926224-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Chloro-4-fluorophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201267960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[4-(2-Methoxyethyl)phenoxy]propanoic acid](/img/structure/B3167964.png)

![2-[(Cyclobutylcarbonyl)(methyl)amino]acetic acid](/img/structure/B3167979.png)




![1-([(4-Nitrophenyl)amino]carbonyl)piperidine-4-carboxylic acid](/img/structure/B3168009.png)
![3-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B3168017.png)

